molecular formula C22H45IO B14339010 1-(4-Iodobutoxy)octadecane CAS No. 105050-84-8

1-(4-Iodobutoxy)octadecane

Cat. No.: B14339010
CAS No.: 105050-84-8
M. Wt: 452.5 g/mol
InChI Key: WWWAAEIOHQQQCS-UHFFFAOYSA-N
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Description

1-(4-Iodobutoxy)octadecane is a long-chain alkyl ether derivative consisting of an octadecane backbone (C₁₈H₃₈) with a 4-iodobutoxy substituent.

Properties

CAS No.

105050-84-8

Molecular Formula

C22H45IO

Molecular Weight

452.5 g/mol

IUPAC Name

1-(4-iodobutoxy)octadecane

InChI

InChI=1S/C22H45IO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23/h2-22H2,1H3

InChI Key

WWWAAEIOHQQQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodobutoxy)octadecane can be synthesized through a multi-step process involving the reaction of octadecane with 4-iodobutanol. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the alcohol, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobutoxy)octadecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

  • Substitution reactions yield various functionalized octadecane derivatives.
  • Reduction reactions produce octadecane.
  • Oxidation reactions result in the formation of alcohols or carboxylic acids.

Scientific Research Applications

1-(4-Iodobutoxy)octadecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in modifying biological membranes and as a probe in lipid research.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodobutoxy)octadecane involves its interaction with various molecular targets, depending on its application. In biological systems, it may integrate into lipid bilayers, altering membrane properties and affecting cellular processes. In chemical reactions, its reactivity is primarily governed by the presence of the iodine atom, which can act as a leaving group in substitution reactions or be reduced/oxidized under appropriate conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

1-(4-Iodobutoxy)octadecane belongs to a class of long-chain ethers with diverse functional groups. Key analogs include:

Compound Substituent Key Structural Difference Reactivity/Applications
1-Methoxyoctadecane Methoxy (-OCH₃) Shorter, non-halogenated substituent Lower polarity; limited substitution
1-(Vinyloxy)octadecane Vinyloxy (-OCH₂CH₂) Unsaturated ether group Increased reactivity for polymerization
1-(Phytanylsulfanyl)-octadecane Sulfanyl (-S-) Sulfur atom instead of oxygen Resistant to C–S bond cleavage
1-Chloro-4-(4-iodobutoxy)benzene Aromatic ring + iodobutoxy Aromatic core vs. aliphatic chain Enhanced stability in aromatic systems

Key Observations :

  • The iodine atom in this compound enhances its dipole moment compared to methoxy or vinyloxy analogs, as seen in iodinated alkanes (e.g., 1-Iodododecane: dipole moment = 1.87 D ).
  • Sulfur-containing analogs (e.g., 1-(phytanylsulfanyl)-octadecane) exhibit distinct biodegradation pathways, where sulfur oxidation occurs without bond cleavage, unlike oxygen-based ethers .
Physical and Chemical Properties
Property This compound* 1-Methoxyoctadecane 1-Iodododecane
Molecular Formula C₂₂H₄₃IO C₁₉H₄₀O C₁₂H₂₅I
Molecular Weight (g/mol) ~424.3 (calculated) 284.52 296.23
Solubility Low (inferred) Not reported 3.9 mg/L (20°C)
Hazards Likely irritant (iodine) H302, H315, H319, H335 H302, H315

Key Observations :

  • The long alkyl chain (octadecane) reduces aqueous solubility, as seen in octadecane recovery studies (100% recovery via GC-FID ).
Biodegradation and Environmental Behavior
  • Octadecane Derivatives: Biosurfactants like rhamnolipids enhance octadecane biodegradation by increasing bioavailability via micelle formation . For this compound, the ether linkage may resist microbial cleavage compared to ester or sulfide bonds .
  • Iodine’s Impact : Halogenated compounds often persist in environments due to strong C–I bonds, but iodine’s leaving-group ability could facilitate degradation under nucleophilic conditions (e.g., in soil with HS⁻ ions) .

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